molecular formula C14H25N3O2 B13601689 Tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate

Tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate

Cat. No.: B13601689
M. Wt: 267.37 g/mol
InChI Key: BZDGZQJXUQGVFY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H25N3O2/c1-14(2,3)19-13(18)17-11-9-16(10-12-17)8-6-4-5-7-15/h4-6,8-12H2,1-3H3

InChI Key

BZDGZQJXUQGVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-cyanobutyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the piperazine ring or the cyanobutyl group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine ring or the cyanobutyl group.

    Reduction: Amine derivatives of the piperazine ring or the cyanobutyl group.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: Tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding how modifications to the piperazine ring affect the biological activity of the resulting compounds.

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the piperazine ring.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Comparison:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are similar in structure but differ in the substituents attached to the piperazine ring. These differences can lead to variations in their biological activity and chemical reactivity.
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate has a bromophenyl group instead of a cyanobutyl group, which can significantly alter its chemical properties and potential applications.

Tert-butyl 4-(4-cyanobutyl)piperazine-1-carboxylate stands out due to its unique cyanobutyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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